molecular formula C20H38O2 B12658846 Isohexadecyl methacrylate CAS No. 1814944-49-4

Isohexadecyl methacrylate

Cat. No.: B12658846
CAS No.: 1814944-49-4
M. Wt: 310.5 g/mol
InChI Key: QXGPXZCIAWJCJU-UHFFFAOYSA-N
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Description

Isohexadecyl methacrylate is an organic compound with the molecular formula C20H38O2. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart hydrophobic properties to the materials it is incorporated into, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isohexadecyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isohexadecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction is conducted in a tubular reactor, where methacrylic acid and isohexadecanol are continuously fed into the reactor along with the acid catalyst. The reaction temperature and residence time are carefully controlled to optimize the conversion rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Isohexadecyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isohexadecyl methacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism by which isohexadecyl methacrylate exerts its effects is through its incorporation into polymer matrices. The long hydrophobic alkyl chain of this compound imparts hydrophobicity to the resulting polymers, enhancing their water resistance and durability. Additionally, the methacrylate group allows for easy polymerization and copolymerization with other monomers, enabling the formation of materials with tailored properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isohexadecyl methacrylate is unique due to its branched alkyl chain, which provides distinct hydrophobic properties and influences the mechanical and thermal properties of the resulting polymers. This makes it particularly valuable in applications where enhanced water resistance and durability are required .

Properties

CAS No.

1814944-49-4

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

14-methylpentadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3

InChI Key

QXGPXZCIAWJCJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

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